4-Bromo-3-carboxyphenylboronic acid
Overview
Description
4-Bromo-3-carboxyphenylboronic acid is an organoboron compound that features a bromine atom, a carboxyl group, and a boronic acid group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 4-Bromo-3-carboxyphenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
In an industrial setting, the preparation of this compound may involve the amidation of bromobenzoic acid with diisopropylamine to obtain a reaction intermediate, followed by further reactions to introduce the boronic acid group .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-carboxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling Reactions: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Esterification: The carboxyl group can undergo esterification reactions to form esters.
Oxidative Hydroxylation: This reaction converts the boronic acid group into a hydroxyl group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Alcohols: Used in esterification reactions.
Oxidizing Agents: Used in oxidative hydroxylation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Esters: Formed through esterification reactions.
Phenols: Formed through oxidative hydroxylation reactions.
Scientific Research Applications
4-Bromo-3-carboxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-carboxyphenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to form a new carbon-carbon bond . This process is facilitated by the relatively stable and environmentally benign nature of organoboron reagents .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxycarbonylphenylboronic Acid: Similar in structure but with an ethoxycarbonyl group instead of a carboxyl group.
3-Carboxyphenylboronic Acid: Similar but with the carboxyl group in the meta position relative to the boronic acid group.
Uniqueness
4-Bromo-3-carboxyphenylboronic acid is unique due to the presence of both a bromine atom and a carboxyl group on the benzene ring, which allows for a diverse range of chemical reactions and applications. The bromine atom can participate in substitution reactions, while the carboxyl group can undergo esterification and other functionalization reactions, making this compound highly versatile in synthetic chemistry .
Properties
IUPAC Name |
5-borono-2-bromobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrO4/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXLTIPQWGSHKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)C(=O)O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303752 | |
Record name | Benzoic acid, 5-borono-2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-32-0 | |
Record name | Benzoic acid, 5-borono-2-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-borono-2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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